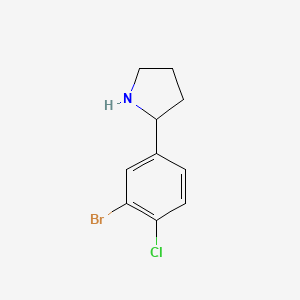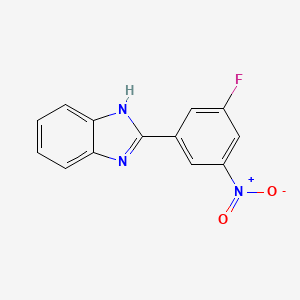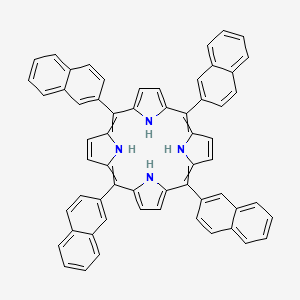
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or boron trifluoride etherate
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of a bilane intermediate, which cyclizes to form the porphyrin macrocycle. The naphthalene groups are introduced through the use of naphthaldehyde as the aldehyde component in the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Scaling up: the reaction in larger reactors
Optimizing reaction conditions: to maximize yield and purity
Purification: through techniques such as column chromatography or recrystallization
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The naphthalene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as iodine or ferric chloride in acetic acid.
Reduction: Metal salts like zinc acetate or cobalt chloride in the presence of a reducing agent.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Porphyrin dications
Reduction: Metalloporphyrins
Substitution: Brominated or nitrated derivatives of the naphthalene groups
Applications De Recherche Scientifique
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of sensors and catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin involves its ability to interact with light and generate reactive oxygen species. This property makes it useful as a photosensitizer in photodynamic therapy. The compound can also coordinate with metal ions, forming metalloporphyrins that can act as catalysts in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of naphthalene groups.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Contains pyridyl groups, used in the synthesis of ionic liquids.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, used in the development of biosensors.
Uniqueness
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is unique due to the presence of naphthalene groups, which can enhance its photophysical properties and make it more suitable for applications in photodynamic therapy and as a photosensitizer.
Propriétés
Formule moléculaire |
C60H40N4 |
|---|---|
Poids moléculaire |
817.0 g/mol |
Nom IUPAC |
5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H |
Clé InChI |
IHKSTRJFXIZHQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)
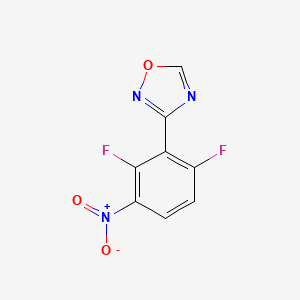
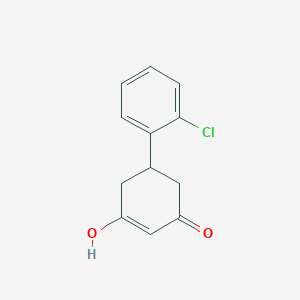
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
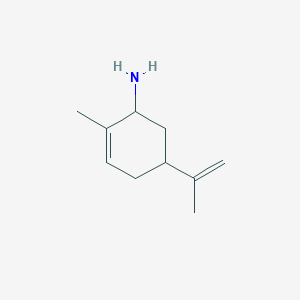


![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
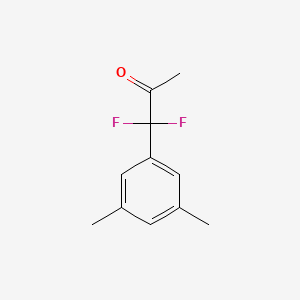
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)

